Einecs 261-230-7

Description

Properties

CAS No. |

58379-33-2 |

|---|---|

Molecular Formula |

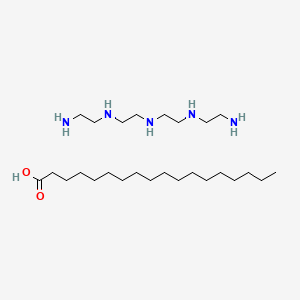

C26H59N5O2 |

Molecular Weight |

473.8 g/mol |

IUPAC Name |

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.C8H23N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;9-1-3-11-5-7-13-8-6-12-4-2-10/h2-17H2,1H3,(H,19,20);11-13H,1-10H2 |

InChI Key |

CDCSRZWJRXOXLQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C(CNCCNCCNCCN)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanism Elucidation for Einecs 261 230 7

Analysis of Precursor Reactants and their Influence on Synthetic Pathways (e.g., Stearic Acid and Tetraethylenepentamine)

The synthesis of EINECS 261-230-7 originates from two primary precursors: stearic acid and tetraethylenepentamine (B85490). The distinct chemical properties of these reactants fundamentally govern the synthetic process, which is a condensation reaction. ontosight.ai

Stearic acid (Octadecanoic acid) is a saturated fatty acid with an 18-carbon chain. nih.gov Its structure consists of a long, nonpolar hydrocarbon tail, which imparts hydrophobic characteristics, and a terminal carboxylic acid group (-COOH), which is the site of reaction.

Tetraethylenepentamine (TEPA) is a polyamine containing five nitrogen atoms, including two primary and three secondary amine groups. nih.govgoogle.com This structure provides multiple nucleophilic sites capable of reacting with the carboxylic acid group of stearic acid.

The interaction between the hydrophobic fatty acid tail and the hydrophilic polyamine head results in products with amphiphilic properties, suitable for applications such as surfactants and corrosion inhibitors. ontosight.ai The high number of reactive amine groups on TEPA allows for the formation of various adducts, including mono-, di-, tri-, or higher-substituted amides, depending on the reaction stoichiometry. google.comgoogle.com The ratio of stearic acid to TEPA is a critical parameter in determining the extent of acylation and the final composition of the product mixture. google.comprepchem.com

Table 1: Properties of Precursor Reactants

| Property | Stearic Acid | Tetraethylenepentamine |

|---|---|---|

| CAS Number | 57-11-4 | 112-57-2 |

| Molecular Formula | C₁₈H₃₆O₂ | C₈H₂₃N₅ |

| Molecular Weight | 284.48 g/mol | 189.30 g/mol |

| Functional Group | Carboxylic Acid (-COOH) | Primary & Secondary Amines (-NH₂, -NH) |

| Key Feature | Long hydrophobic alkyl chain | Multiple nucleophilic amine sites |

Investigation of Amine-Mediated Conjugation Reactions for Complex Adducts

The formation of this compound is achieved through an amine-mediated conjugation reaction, specifically an amidation or acylation process. google.comresearchgate.net This reaction involves the nucleophilic attack of a nitrogen atom from one of tetraethylenepentamine's amine groups on the electrophilic carbonyl carbon of stearic acid's carboxyl group. frontiersin.orgfrontiersin.org

R-COOH (Stearic Acid) + R'-NH₂ (TEPA) ⇌ R-CONH-R' (Amide) + H₂O

Due to the multiple amine groups in TEPA, this reaction can proceed in several steps, leading to a complex mixture of products where one or more amine sites are acylated. google.com The reaction is typically driven to completion by removing the water formed, often by heating the mixture under a nitrogen sparge or applying a vacuum. prepchem.com In some instances, the reaction may initially form an imidazoline (B1206853) ring through intramolecular cyclization, which can subsequently be hydrolyzed to yield the final amide product. google.comresearchgate.net

Optimization Strategies for Yield, Selectivity, and Purity in Laboratory Synthesis

Optimizing the synthesis of fatty acid-amine adducts like this compound involves careful control over several reaction parameters to maximize yield and purity while controlling the degree of substitution (selectivity).

Temperature: The reaction rate is highly dependent on temperature. researchgate.net Synthesis is typically conducted at elevated temperatures, ranging from 80°C to 200°C, to facilitate the dehydration process and overcome the activation energy barrier. google.comprepchem.com

Reactant Molar Ratio: The stoichiometry of stearic acid to tetraethylenepentamine is a critical factor influencing the composition of the final product. orientjchem.orgorientjchem.org For instance, a 3:1 molar ratio of fatty acid to TEPA has been used to produce specific adducts, leaving some amine groups unreacted. google.com Varying this ratio allows for tuning the properties of the resulting mixture.

Catalysis: While thermal condensation can proceed without a catalyst, various catalysts can be employed to enhance reaction rates and allow for milder conditions. researchgate.net These include enzymatic catalysts like lipases, which offer high selectivity, and metal-based catalysts such as zirconium (IV) chloride or boronic acid derivatives. arpnjournals.orgorientjchem.orgmdpi.com

Byproduct Removal: Continuous removal of water is essential to shift the reaction equilibrium towards the formation of the amide product. orientjchem.orgorientjchem.org This is commonly achieved through azeotropic distillation with a solvent like xylene or by performing the reaction under vacuum at high temperatures. google.comprepchem.com

Solvent: The choice of solvent can impact the reaction. While some syntheses are performed neat (solvent-free), others utilize non-polar solvents that facilitate water removal. google.comresearchgate.net

Table 2: Summary of Optimization Parameters for Fatty Acid-Amine Synthesis

| Parameter | Typical Range/Condition | Purpose | Citation(s) |

|---|---|---|---|

| Temperature | 80 - 200 °C | Increase reaction rate, drive off water | google.comprepchem.com |

| Molar Ratio (Acid:Amine) | Variable (e.g., 3:1) | Control degree of acylation and product properties | google.comarpnjournals.org |

| Catalyst | None (thermal), Lipase, ZrCl₄, Boronic Acids | Enhance reaction rate, allow milder conditions | arpnjournals.orgorientjchem.orgmdpi.com |

| Water Removal | Vacuum stripping, Nitrogen sparge, Azeotropic distillation | Drive equilibrium towards product formation | google.comprepchem.com |

| Solvent | Solvent-free or non-polar solvents (e.g., xylene) | Facilitate heat transfer and water removal | google.comprepchem.com |

Mechanistic Studies of Adduct Formation and Bond Energetics

The direct formation of an amide bond from a carboxylic acid and an amine is an energetically challenging transformation. frontiersin.org Mechanistic studies reveal that the reaction does not typically proceed by a simple, direct collision. Instead, it involves the formation of intermediates.

The process often begins with an acid-base reaction between the carboxylic acid and the amine to form an ammonium (B1175870) carboxylate salt. researchgate.net At elevated temperatures, this salt can then dehydrate to form the amide. The key condition for the amidation pathway to become active is shifting the equilibrium away from the stable salt form and towards the free acid and amine reactants. researchgate.net

Computational studies using Density Functional Theory (DFT) on similar systems suggest that a neutral pathway is more energetically favorable than a zwitterionic one, especially in non-polar environments. researchgate.net This pathway may involve the formation of a hydrogen-bonded carboxylic acid dimer, which is then attacked by the amine. The reaction proceeds through a tetrahedral intermediate, which subsequently collapses, eliminating a molecule of water to form the stable amide bond. researchgate.netmdpi.com

Green Chemistry Principles in the Sustainable Synthesis of Fatty Acid-Amine Compounds

The synthesis of fatty acid-amine compounds is increasingly being viewed through the lens of green chemistry, aiming to create more sustainable and environmentally benign processes.

Use of Renewable Feedstocks: Stearic acid is derivable from natural and renewable sources like vegetable and animal fats, aligning with the principle of using renewable raw materials. asiaresearchnews.comontosight.ai

Atom Economy: The ideal synthetic route is direct amidation, where the only byproduct is water. asiaresearchnews.comarpnjournals.org This represents a highly atom-economical reaction, minimizing waste generation.

Catalysis over Stoichiometric Reagents: The development of efficient and recyclable catalysts is a key area of green synthesis. Heterogeneous catalysts and biocatalysts, such as lipases, are preferred as they can be easily separated from the reaction mixture and reused, often allowing for reactions under milder, more energy-efficient conditions. orientjchem.orgrsc.orgresearchgate.net

Energy Efficiency: Research focuses on lowering the energy input required for synthesis. This includes developing highly active catalysts that function at lower temperatures or utilizing alternative energy sources like microwaves to reduce reaction times from hours to minutes. asiaresearchnews.comresearchgate.net

Use of Safer Solvents and Conditions: Efforts are being made to replace traditional, often hazardous, organic solvents like xylene with greener alternatives such as cyclopentyl methyl ether (CPME) or to design solvent-free reaction conditions. researchgate.netrsc.org

Advanced Analytical Techniques for the Characterization and Environmental Monitoring of Einecs 261 230 7

Spectroscopic and Chromatographic Methods for Compound Identification and Purity Assessment

The comprehensive characterization of a complex reaction mixture like EINECS 261-230-7 relies on a combination of spectroscopic and chromatographic techniques to identify the primary components, reaction by-products, and impurities.

Spectroscopic Methods: Spectroscopy provides critical information about the molecular structure and functional groups present in the compound.

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is a fundamental technique for confirming the presence of key functional groups. For this compound, FTIR analysis would identify characteristic absorption bands for amide linkages (formed from the reaction of the carboxylic acid and amine), as well as N-H bonds in the polyamine backbone and C-H bonds of the fatty acid chain. alfachemic.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of the reaction products. intertek.comnih.gov NMR can confirm the structure of the fatty acid amides and identify the different amine environments within the tetraethylenepentamine (B85490) moiety, providing insights into the purity and composition of the mixture. nih.govresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the molecular weights of the various components in the product mixture and for identifying trace impurities. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to analyze the reaction products, confirming the completion of the synthesis. google.com

Chromatographic Methods: Chromatography is the primary method for separating the complex mixture into its individual components for identification and purity assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is a vital analytical tool for the separation, identification, and quantification of surfactant components. alfachemic.com For a compound like this compound, reversed-phase liquid chromatography (RPLC) is a predominant technique. nih.gov Detection can be achieved using various detectors, including UV-Vis (if chromophores are present), fluorescence detectors (after derivatization), or mass spectrometry (LC-MS) for definitive identification. alfachemic.com

Gas Chromatography (GC): GC is well-suited for analyzing the fatty acid components of the mixture. However, due to the low volatility of fatty acid amides, a derivatization step, such as methylation to form fatty acid methyl esters (FAMEs), is typically required to increase volatility before GC analysis. youtube.comumass.edu

Ion Chromatography: For analyzing residual amine inhibitors, ion chromatography has been identified as a robust, sensitive, and accurate method, particularly in complex industrial matrices like those found in the oil and gas industry. bohrium.com

The table below summarizes the primary analytical techniques for identification and purity assessment.

| Technique | Purpose | Information Obtained |

|---|---|---|

| FTIR Spectroscopy | Functional Group Identification | Presence of amide, amine (N-H), and alkyl (C-H) groups |

| NMR Spectroscopy | Detailed Structural Elucidation | Confirmation of molecular structure, purity assessment |

| Mass Spectrometry (MS) | Molecular Weight Determination | Identification of components and impurities, structural information |

| HPLC | Separation and Quantification | Component separation, purity analysis, concentration measurement |

| Gas Chromatography (GC) | Analysis of Volatile Components | Fatty acid profile (after derivatization) |

Development and Validation of Quantitative Analytical Methods for Trace Detection

Monitoring for this compound in environmental systems, such as industrial wastewater, requires highly sensitive methods capable of detecting trace amounts of the compound. The development and validation of these methods are critical for environmental risk assessment.

Quantitative analysis often relies on chromatographic techniques coupled with sensitive detectors. A key challenge is the complexity of environmental matrices, which can interfere with detection.

HPLC with Fluorescence Detection: For trace detection of aliphatic amines, a method involving derivatization with a fluorescent reagent followed by HPLC with fluorescence detection (HPLC-FD) has been developed. This approach can achieve extremely low method detection limits (MDL), in the range of 5.96–45.61 ng/L for water samples and 0.04–0.33 ng/g for soil samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For fatty acids, derivatization followed by negative chemical ionization GC-MS provides a reliable and sensitive method for comprehensive analysis and quantification of trace amounts in complex biological samples. nih.gov The use of stable isotope-labeled internal standards in this method significantly increases the precision and accuracy of measurements. nih.gov

Method validation is performed to ensure reliability, with key parameters including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision.

The following table presents performance data for representative trace detection methods applicable to the components of this compound.

| Technique | Analyte Type | Matrix | Detection Limit | Recovery (%) | Reference |

|---|---|---|---|---|---|

| UDME-HPLC-FD | Aliphatic Amines | Water/Soil | 5.96-45.61 ng/L | 97.0 - 104.1 | nih.gov |

| PS-MS | Cationic Surfactants | Water | 0.05-0.35 µg/mL | 97.3 - 106.1 | rsc.orgresearchgate.net |

| GC-MS (NCI) | Fatty Acids | Biological Samples | Trace Amounts | N/A (Isotope Dilution) | nih.gov |

Innovation in Rapid Analytical Platforms for Environmental Matrices (e.g., paper-based sensors)

There is a growing demand for analytical methods that are rapid, low-cost, and portable for on-site environmental monitoring. These platforms can provide quick screening of water or soil samples for contamination.

Paper Spray Mass Spectrometry (PS-MS): PS-MS is an innovative technique for the rapid and quantitative analysis of surfactants in water samples. rsc.orgresearchgate.net This method requires no sample pretreatment or chromatographic separation, and the analysis time can be as short as 10 seconds. rsc.orgresearchgate.net It has demonstrated good linear ranges and low limits of detection for various surfactants. rsc.orgresearchgate.net

Smartphone-Based Spectrophotometry: A novel, green analytical method uses a hydrophobic natural deep eutectic solvent (NADES) to extract surfactant-dye complexes from water. rsc.org The color intensity of the extract, which is proportional to the surfactant concentration, is then measured using a smartphone camera. rsc.org This approach avoids the use of hazardous solvents like chloroform (B151607) and expensive spectrophotometers, making it suitable for on-site analysis. rsc.org The reported detection limit for sodium dodecyl sulfate (B86663) using this method was 2.0 μg L⁻¹. rsc.org

These rapid platforms represent a significant step forward in enabling high-throughput analysis and real-time monitoring of surfactants in environmental matrices.

Advanced Sample Preparation and Extraction Protocols for Complex Environmental Systems

Effective sample preparation is arguably the most critical step in the analysis of trace contaminants in complex matrices like crude oil, industrial effluent, or soil. The goal is to isolate and concentrate the analyte of interest while removing interfering substances.

Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up and concentrating analytes from liquid samples. onepetro.orgnih.gov For polyamine-based compounds, various sorbents can be employed to selectively retain the analyte, which is then eluted with a small volume of solvent for analysis.

Ultrasonic-Assisted Derivatization Microextraction (UDME): This is a simple and rapid pretreatment method for the selective derivatization and extraction of trace aliphatic amines from environmental samples. nih.gov The use of ultrasonication accelerates the reaction and extraction process, allowing for the pretreatment of micro-volume samples in as little as 10 minutes without the need for concentration or evaporation steps. nih.gov

Liquid-Liquid Extraction for Oily Matrices: For determining corrosion inhibitor residuals in complex matrices like dry crude oil, a specialized extraction method has been developed. This protocol involves extracting the amine-based inhibitor from the oil phase into a saline water phase by optimizing parameters such as temperature, extraction time, and water salinity. onepetro.org The aqueous extract can then be readily analyzed by chromatographic techniques. onepetro.org

Simplified Single-Step Extraction-Methylation: For analyzing fatty acid composition in biological samples, a simplified method combines lipid extraction and methylation into a single step. nih.gov This approach reduces the use of organic solvents, minimizes sample loss, and is less time-consuming than conventional multi-step procedures. nih.gov

Quality Assurance and Quality Control Frameworks in Analytical Chemistry Research

Robust Quality Assurance (QA) and Quality Control (QC) frameworks are essential to ensure that analytical data are reliable, reproducible, and accurate.

Standard Operating Procedures (SOPs): The development and strict adherence to SOPs form the foundation of consistency in analysis. SOPs should detail every aspect of the process, including sample preparation, instrument setup, calibration, and data processing. alfachemic.com

Calibration and Standardization: Accurate quantification depends on proper calibration of the analytical instrument. This involves using high-purity (e.g., >98%) certified reference standards to create a standard curve. alfachemic.com The performance of the system should be regularly verified with blank and recovery samples. alfachemic.com

Method Validation: Any new analytical method must be thoroughly validated for its intended purpose. Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). alfachemic.com

Performance-Based QC: In industrial applications, such as the use of surfactants in enhanced oil recovery, QC programs often include performance-based tests in addition to analytical chemistry. These can include phase behavior tests, foam stability tests, and interfacial tension analysis to ensure the manufactured product meets functional specifications. agritechem.comonepetro.org A comprehensive QA/QC program tracks product quality from laboratory synthesis to large-scale industrial production. onepetro.org

Environmental Fate, Transport, and Degradation of Einecs 261 230 7

Abiotic Transformation Pathways and Kinetics in Aquatic and Terrestrial Environments

Fentin acetate (B1210297) is susceptible to transformation in the environment through abiotic processes, primarily hydrolysis and photolysis. nih.gov

Hydrolysis: In the presence of water, fentin acetate is converted to fentin hydroxide. nih.gov This reaction is influenced by pH, with the compound being unstable in acidic, neutral, and alkaline conditions. The decomposition half-time is less than 3 hours at 22°C across a pH range of 5, 7, and 9. nih.gov

Photolysis: Fentin acetate is decomposed by sunlight. nih.gov In the atmosphere, vapor-phase fentin acetate is degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for this reaction is approximately 2.7 days, based on an estimated rate constant of 5.9 x 10⁻¹² cm³/molecule-sec at 25°C. nih.gov

| Process | Medium | Conditions | Half-life/Rate | Degradation Products |

|---|---|---|---|---|

| Hydrolysis | Water | pH 5, 7, or 9 at 22°C | < 3 hours | Fentin hydroxide |

| Atmospheric Photolysis | Air (Vapor Phase) | Reaction with hydroxyl radicals | ~2.7 days (estimated) | Not specified |

Biotic Degradation Mechanisms and Microbial Metabolism Pathways

Biotic processes play a significant role in the degradation of fentin acetate in the environment. nih.gov Microorganisms in soil and sediment are capable of metabolizing this compound. nih.govresearchgate.net

The primary biotic degradation pathway for organotins like fentin acetate is sequential dealkylation or dephenylation. researchgate.net This process involves the stepwise removal of the organic groups attached to the tin atom. For fentin acetate, this would involve the cleavage of the phenyl groups, leading to the formation of diphenyltin (B89523) and monophenyltin compounds, and ultimately to inorganic tin. researchgate.net

Studies on triphenyltin (B1233371) compounds in non-sterilized soil have shown half-lives ranging from 27 to 33 days, indicating that microbial action is a key factor in their degradation. nih.gov In contrast, degradation is significantly slower in sterile soil. nih.gov The rate of degradation in soils generally follows the order of mono-substituted > di-substituted > tri-substituted organotin compounds. researchgate.net

Sorption and Desorption Dynamics in Environmental Compartments

The mobility of fentin acetate in the environment is largely governed by its sorption and desorption behavior in soil and sediment. oregonstate.edu Organotin compounds, including fentin acetate, are known to be strongly adsorbed to soil particles. nih.gov This strong sorption leads to low mobility in soil, reducing the likelihood of leaching into groundwater. herts.ac.ukoregonstate.edu

Volatilization and Atmospheric Transport Processes

The potential for fentin acetate to volatilize and undergo atmospheric transport is determined by its vapor pressure and Henry's Law constant. herts.ac.uk With an estimated vapor pressure of 4.8 x 10⁻⁷ mm Hg at 25°C, fentin acetate is expected to exist in both the vapor and particulate phases in the atmosphere. nih.gov

The Henry's Law constant for fentin acetate is reported as 3.03 x 10⁻¹ Pa m³/mol, which suggests it is moderately volatile. herts.ac.ukwppdb.com Once in the atmosphere, the vapor phase can be transported over distances and is subject to degradation by photolysis, as mentioned earlier. nih.gov The particulate-phase compound can be removed from the atmosphere through wet and dry deposition. nih.gov While ionic forms of organotins have low vapor pressures, methylated forms can be more volatile and have the potential for atmospheric transport. researchgate.net

| Property | Value | Implication |

|---|---|---|

| Vapor Pressure (25°C) | 4.8 x 10⁻⁷ mm Hg (estimated) | Exists in both vapor and particulate phases in the atmosphere. nih.gov |

| Henry's Law Constant (25°C) | 3.03 x 10⁻¹ Pa m³/mol | Moderately volatile. herts.ac.ukwppdb.com |

Predictive Environmental Fate Modeling Using Multimedia Compartment Models

Multimedia environmental fate models, such as the Equilibrium Criterion (EQC) model, are used to predict the partitioning and persistence of chemicals in the environment. trentu.ca These models divide the environment into interconnected compartments (e.g., air, water, soil, sediment) and use the physicochemical properties of a substance to estimate its distribution and fate. frontiersin.orgresearchgate.net

The EQC model uses properties like vapor pressure, water solubility, and octanol-water partition coefficient to calculate a chemical's tendency to partition into different environmental media. trentu.ca While specific studies applying the EQC model to fentin acetate were not identified, such models are valuable tools for assessing the environmental behavior of pesticides. astm.orgnih.govosti.gov They can help identify the primary compartments of accumulation and the dominant loss mechanisms for a chemical. trentu.ca

Assessment of Environmental Persistence and Mobility in Diverse Ecosystems

Based on its properties and degradation data, fentin acetate is considered to be quite persistent in soil environments but less so in aquatic systems. herts.ac.uk Its strong sorption to soil limits its mobility, making it unlikely to leach into groundwater. herts.ac.uk

The persistence of a pesticide is often characterized by its half-life (DT50), the time it takes for 50% of the compound to dissipate. fao.org The reported half-life of triphenyltin in soil (27-33 days) suggests moderate persistence in the terrestrial compartment. nih.gov In aquatic environments, the rapid hydrolysis and photolysis contribute to a shorter persistence. nih.gov

Industrial Chemistry and Functional Application Research of Einecs 261 230 7

Elucidation of Functional Roles as a Chemical Intermediate in Specialized Syntheses

2-Ethylhexyl 4-(dimethylamino)benzoate (B8555087) serves as a crucial intermediate and reactant in various specialized chemical syntheses, primarily in the field of photochemistry and polymer chemistry. Its primary role in this context is as a photoinitiator or, more accurately, a tertiary amine synergist. esstechinc.com

In synthetic processes, particularly for UV-curable systems, it is not typically used to build a larger molecular backbone in the traditional sense of a chemical intermediate. Instead, its function is to initiate or accelerate polymerization reactions upon exposure to ultraviolet light. It is particularly effective when used in conjunction with Type II photoinitiators, such as benzophenone (B1666685) and its derivatives. esstechinc.com In these systems, upon UV absorption, the Type II photoinitiator abstracts a hydrogen atom from the tertiary amine (2-Ethylhexyl 4-(dimethylamino)benzoate), generating a free radical on the amine synergist. This newly formed radical is highly reactive and efficiently initiates the polymerization of monomers and oligomers, such as acrylates. sigmaaldrich.com

The synthesis of 2-Ethylhexyl 4-(dimethylamino)benzoate itself can be achieved through several methods. One common laboratory and industrial synthesis involves the esterification of 4-(dimethylamino)benzoic acid with 2-ethylhexanol. google.com Another documented route is the reaction of 2-ethylhexanol with ethyl 4-dimethylaminobenzoate. chemicalbook.com Research into greener synthesis methodologies has explored solvent-free phase transfer catalysis (PTC) and acidic catalysis in dry media, sometimes activated by microwaves, to produce this and other aromatic esters with high efficiency. nih.gov

A patented method describes the synthesis by reacting halogenated benzoic acid with dimethylamine (B145610) and isooctanol (2-ethylhexanol), achieving a purity of over 98%. google.com

Table 1: Synthesis Routes for 2-Ethylhexyl 4-(dimethylamino)benzoate

| Reactant 1 | Reactant 2 | Catalyst/Method | Reference |

| 4-(dimethylamino)benzoic acid | 2-Ethylhexanol | Acid Catalysis (Esterification) | google.com |

| Ethyl 4-dimethylaminobenzoate | 2-Ethylhexanol | Transesterification | chemicalbook.com |

| Halogenated benzoic acid | Dimethylamine & 2-Ethylhexanol | Patented Multi-step Process | google.com |

| In situ preformed carboxylates | Alkyl bromides | Phase Transfer Catalysis (PTC) | nih.gov |

Research on its Application in Polymer Science and Materials Engineering (e.g., surface modifiers)

The application of 2-Ethylhexyl 4-(dimethylamino)benzoate in polymer science is predominantly as a highly efficient amine synergist or co-initiator for UV-curing systems. uvabsorber.com These systems are integral to the production of coatings, inks, adhesives, and electronic materials. uvabsorber.comsellchems.com

Its primary function is to enhance the speed and efficiency of the photopolymerization process, a critical factor in industrial settings where rapid curing is necessary. When combined with a primary photoinitiator (like benzophenone), it significantly increases the sensitivity of the system to UV light. uvabsorber.com This synergy is especially noted for its ability to promote rapid surface cure, overcoming the issue of oxygen inhibition which can leave the surface of a UV-cured material tacky or uncured. esstechinc.com

In materials engineering, this compound is used to modify the properties of polymer films and coatings. As an organic UV filter, it is incorporated into the preparation of ultrathin films of acrylates. sigmaaldrich.comsigmaaldrich.com Its presence within the polymer matrix can impart specific properties, although its primary role remains that of a polymerization promoter rather than a functional modifier of the final polymer's bulk properties in the way a plasticizer or a reinforcing filler might.

Research has shown its utility in various formulations:

Coatings: Used in plastic materials coatings. uvabsorber.com

Inks: A key component in offset, flexo, and screen printing inks. sellchems.com

Adhesives: Employed in UV-curable adhesive formulations. uvabsorber.com

Electronics: Utilized in the formulation of electronic coatings. sellchems.com

The development of advanced polymers and polymerization techniques continues to find new applications for such specialized chemical agents that allow for tailor-made polymer structures and properties. idu.ac.id

Investigations into its Performance in Formulation Chemistry and Dispersant Systems

In formulation chemistry, 2-Ethylhexyl 4-(dimethylamino)benzoate is valued for its excellent solubility and compatibility. It is a yellowish, oil-soluble liquid that is soluble in most monomers, oligomers, and pre-polymers used in radiation-curing systems, though it is insoluble in water. nih.govesstechinc.com This high solubility ensures a homogeneous distribution within the formulation, which is critical for achieving a uniform cure and consistent final properties.

Its performance as a synergist is concentration-dependent. Recommended dosage levels in formulations are typically in the range of 2-5% by weight. uvabsorber.com This relatively low concentration is sufficient to significantly accelerate the curing process.

While not a dispersant in the traditional sense of stabilizing solid particles in a liquid, its role in creating a rapidly solidifying polymer matrix can indirectly contribute to the stability of the final formulated system. By ensuring a quick and complete cure, it helps to lock pigments, fillers, and other components into the polymer network, preventing settling or phase separation in the cured film. Its primary function, however, remains that of a reaction accelerator.

The compound is also a key ingredient in cosmetic and sunscreen formulations, where it acts as an oil-soluble UV-B absorbing agent. chemicalbook.comspecialchem.com In this context, its formulation performance is judged by its ability to create stable emulsions in creams and lotions and its high Sun Protection Factor (SPF) to concentration ratio. specialchem.com

Table 2: Physical and Formulation Properties of 2-Ethylhexyl 4-(dimethylamino)benzoate

| Property | Value | Reference |

| Appearance | Colorless to yellow liquid | chemicalbook.comsellchems.com |

| Molecular Weight | 277.40 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Density | ~0.995 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Boiling Point | 325 °C (lit.) | sigmaaldrich.comchemicalbook.com |

| UV Absorption Peak | 310 nm | sellchems.com |

| Solubility | Soluble in most monomers/oligomers; Insoluble in water | esstechinc.com |

| Recommended Dosage (Curing) | 2-5% w/w | uvabsorber.com |

Structure-Function Relationship Studies in Applied Chemical Systems

The effectiveness of 2-Ethylhexyl 4-(dimethylamino)benzoate is directly linked to its molecular structure. The key functional groups that dictate its activity are the tertiary amine and the benzoate (B1203000) ester group, which includes the aromatic ring.

Tertiary Amine Group (-N(CH₃)₂): This is the most critical part of the molecule for its role as a photo-synergist. The nitrogen atom has a lone pair of electrons, and the adjacent methyl groups are electron-donating. This makes the hydrogen atoms on the carbon atoms attached to the nitrogen (alpha-hydrogens) susceptible to abstraction by an excited-state photoinitiator (like benzophenone). This hydrogen abstraction process is the key step that generates the initiating free radical. The efficiency of this process is high, leading to rapid polymerization.

Aromatic Ring and Ester Group: The para-substituted benzoate structure creates a conjugated system that influences the molecule's UV absorption profile. It has a strong absorption peak around 310 nm, which allows it to absorb UV energy directly, although its primary role is to react with the excited-state Type II photoinitiator. sellchems.com This chromophore is responsible for its function as a UV-B filter in cosmetic applications. chemicalbook.comspecialchem.com

2-Ethylhexyl Group: This long, branched alkyl chain is a lipophilic (oil-loving) tail. It is responsible for the compound's excellent solubility in non-polar organic media, such as monomers, oligomers, and cosmetic oils. specialchem.comesstechinc.com This ensures it can be easily incorporated into formulations without phase separation, which is crucial for its function in both industrial curing and cosmetic applications.

The relationship between a polymer's molecular structure and its physical and chemical properties is a fundamental concept in polymer science. idu.ac.id For additives like 2-Ethylhexyl 4-(dimethylamino)benzoate, the structure is precisely tailored to provide a specific function—in this case, generating radicals efficiently while maintaining compatibility with the host system.

Theoretical and Computational Chemistry Approaches to Einecs 261 230 7

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, starting from its most stable three-dimensional arrangement and the distribution of electrons. For a complex salt like EINECS 261-230-7, these investigations would focus on the ionic bond between the carboxylate group of stearic acid and the protonated amine groups of tetraethylenepentamine (B85490).

Detailed research findings from quantum chemical calculations would provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's geometry. Furthermore, these studies can elucidate electronic properties such as the distribution of electric charge across the molecule, which is critical for understanding its interactions with other molecules. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are also key outputs. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's reactivity.

As of now, specific quantum chemical studies focused solely on this compound are not widely available in published literature. However, the methodologies remain poised to provide significant insights.

Table 1: Illustrative Quantum Chemical Data for this compound (Note: The following data is illustrative of the outputs from quantum chemical calculations and is not based on published research for this specific compound.)

| Property | Illustrative Value | Significance |

| Optimized Geometry | ||

| Ionic Bond Length (O-H-N) | ~1.8 Å | Defines the primary interaction between the stearate (B1226849) and tetraethylenepentamine moieties. |

| C=O Bond Length | ~1.25 Å | Indicates the degree of charge delocalization in the carboxylate group. |

| Electronic Properties | ||

| Dipole Moment | > 10 Debye | A high value would suggest a highly polar molecule, influencing its solubility and interfacial behavior. |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | +1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 7.7 eV | A large gap would suggest high kinetic stability. |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to explore the chemical reactions that this compound may undergo. This includes its formation from stearic acid and tetraethylenepentamine, as well as its potential degradation pathways in various environments. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, the structures of transient intermediates, and the high-energy transition states that control the reaction rate.

For this compound, such modeling could investigate its thermal stability and decomposition products. It could also shed light on its reactivity with common environmental oxidants or its susceptibility to hydrolysis. Calculating the activation energies for these potential reactions would provide a quantitative measure of how readily they occur. The absence of specific published studies in this area highlights a knowledge gap in the complete chemical profile of this compound.

Molecular Dynamics Simulations for Interfacial Interactions and Environmental Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing a "computational microscope" to observe their motion and interactions. For a surfactant-like molecule such as this compound, which possesses both a long, nonpolar hydrocarbon tail (from stearic acid) and a polar, charged head (from the protonated tetraethylenepentamine), MD simulations are particularly insightful.

These simulations could model how individual molecules of this compound behave in water, potentially forming micelles or adsorbing at air-water or oil-water interfaces. This is crucial for understanding its function in various industrial applications. In an environmental context, MD simulations can predict how this compound will interact with natural organic matter, soil particles, or cell membranes, which is essential for assessing its environmental transport and bioavailability.

Predictive Modeling of Environmental Partitioning and Degradation Parameters

Predictive models, often based on Quantitative Structure-Property Relationships (QSPR), are used to estimate the environmental fate of chemicals when experimental data is scarce. These models use the chemical structure of a molecule to predict key parameters that govern its distribution and persistence in the environment.

For this compound, the octanol-water partition coefficient (Log Kow) is a critical parameter, indicating its tendency to partition into fatty tissues of organisms versus remaining in water. A reported Log Kow for a similar compound is approximately 4.2, suggesting a hydrophobic nature and a potential for bioaccumulation. nist.gov QSPR models could further refine this prediction and estimate other important parameters such as soil adsorption coefficient (Koc), bioconcentration factor (BCF), and rates of biodegradation.

Table 2: Predicted Environmental Parameters for this compound (Note: These values are based on general predictions for similar chemical structures and are not from specific, published studies on this compound.)

| Parameter | Predicted Value | Implication for Environmental Fate |

| Log Kow (Octanol-Water Partition Coefficient) | ~4.2 | High potential to adsorb to organic matter and bioaccumulate. nist.gov |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | > 1000 L/kg | Likely to be immobile in soil, with strong adsorption to organic matter. |

| BCF (Bioconcentration Factor) | > 500 L/kg | Indicates a potential for significant accumulation in aquatic organisms. |

| Biodegradation Half-life | Weeks to Months | Suggests moderate persistence in the environment. |

While direct computational studies on this compound are limited, the theoretical frameworks are well-established to provide profound insights into its chemical nature and environmental interactions. Future research employing these computational methodologies would be invaluable for a comprehensive risk assessment and for optimizing the industrial applications of this compound.

Table of Compound Names

| Common Name/Identifier | IUPAC Name |

| This compound | N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;octadecanoic acid |

| Stearic acid | Octadecanoic acid |

| Tetraethylenepentamine | N'-(2-aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]ethane-1,2-diamine |

Emerging Research Frontiers and Future Perspectives for Einecs 261 230 7

Development of Novel and Efficient Synthesis Routes for Industrial Scalability

The industrial-scale production of fatty acid-amine conjugates like Oleoyl-L-carnitine necessitates the development of synthesis routes that are not only efficient and high-yielding but also environmentally sustainable. Current research is moving beyond traditional chemical methods towards innovative enzymatic and solvent-free approaches.

Traditional synthesis of fatty acid esters often involves the reaction of a carboxylic acid with an alcohol, which requires catalysts like mineral acids and often the removal of water to drive the reaction to completion. csic.es A more reactive approach for creating amine-containing derivatives involves converting the carboxylic acid to a more reactive form, such as an acyl halide, before reacting it with an amine. csic.es A novel and rapid procedure for synthesizing acylcarnitines involves an N-acyl imidazole (B134444) intermediate, which then reacts with L-carnitine perchlorate (B79767) to produce the final product with yields between 50-70% without requiring a large excess of the intermediate. researchgate.net

Enzymatic synthesis is emerging as a highly attractive alternative for the large-scale production of fatty acid esters due to its scalability and reduced environmental impact. acs.orgulisboa.pt Lipases, in particular, are investigated for their catalytic properties in these reactions. acs.orgulisboa.pt For instance, researchers have developed a practical, one-step, solvent-free method for the large-scale synthesis of medium-chain triglycerides, achieving high yields (91%) and purity (99.8%) on a kilogram scale. preprints.org This approach, which combines a specific catalyst, partial vacuum, and controlled temperature, overcomes many limitations of previous methods and is applicable to a variety of fatty acids. preprints.org Such methodologies could be adapted for the industrial production of Oleoyl-L-carnitine.

Table 1: Comparison of Synthesis Strategies for Fatty Acid-Amine Conjugates

| Synthesis Route | Key Features | Advantages | Challenges |

|---|---|---|---|

| Traditional Chemical Synthesis | Uses acid catalysts (e.g., H₂SO₄) and high temperatures. csic.es | Established and well-understood chemistry. | Harsh reaction conditions, potential for side products, environmental concerns. csic.es |

| N-Acyl Imidazole Intermediate | Two-step process involving a reactive intermediate. researchgate.net | Rapid, simple, and achieves good yields without large excess of reagents. researchgate.net | Requires handling of reactive intermediates. |

| Enzymatic Catalysis (Lipases) | Uses enzymes as catalysts in aqueous or organic solvent systems. acs.orgulisboa.pt | Environmentally friendly, high specificity, mild reaction conditions. acs.orgulisboa.pt | Enzyme stability and cost, optimization of reaction parameters. ulisboa.pt |

| Solvent-Free Synthesis | Esterification conducted without a solvent at controlled temperatures and vacuum. preprints.org | High product purity, reduced waste, process intensification. preprints.org | Requires precise control of physical parameters (temperature, pressure). |

Advancements in Analytical Tools for Real-time Environmental Monitoring

The potential release of novel chemical compounds into the environment necessitates the development of sensitive and rapid analytical methods for their detection and monitoring. For fatty acid derivatives like acylcarnitines, advanced analytical techniques are crucial for understanding their environmental fate and persistence.

Currently, the gold standard for the analysis of acylcarnitines in biological and clinical samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). creative-proteomics.commetwarebio.com This technique offers high sensitivity and specificity, allowing for the identification and quantification of numerous acylcarnitine species, even at low concentrations in complex matrices. metwarebio.comnih.gov Flow injection analysis-MS/MS (FIA-MS/MS) is another widely used method for the high-throughput screening of acylcarnitines, particularly in newborn screening programs. sigmaaldrich.com

For real-time environmental monitoring, there is a growing interest in methods that can provide immediate data without extensive sample preparation. Proton Transfer Reaction-Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a promising tool for the real-time, non-invasive monitoring of volatile organic compounds, including short-chain fatty acids in exhaled breath. nih.govfrontiersin.org This technology could potentially be adapted to detect volatile degradation products of larger fatty acid conjugates in air or water systems. The use of different selective reagent ions (such as H₃O⁺, NO⁺, and O₂⁺) enhances the technique's ability to detect a broader range of analytes and better distinguish between isomers. nih.govfrontiersin.org

Another area of development is the use of novel fluorescent probes. Researchers have engineered polarity-sensitive fatty acid derivatives that allow for the monitoring of their intracellular distribution and the fluidity of their membrane environment through fluorescence lifetime imaging. mdpi.com Similarly, pyrene-fatty acid conjugates have been designed to act as probes that can monitor the state of drug carriers in real-time through changes in their fluorescence spectra. acs.org These concepts could be extrapolated to create sensor systems for the real-time environmental detection of specific fatty acid-amine conjugates.

Integrated Modeling Frameworks for Comprehensive Environmental Risk Assessment

Assessing the environmental risk of chemicals like Oleoyl-L-carnitine requires a holistic approach that integrates various data sources and models. Integrated modeling frameworks have emerged as powerful tools for understanding the transport, fate, and ecological impact of pollutants in complex environmental systems. fepbl.comresearchgate.net

These frameworks typically consist of several interconnected modules that simulate different aspects of a pollutant's journey through the environment. fepbl.com Key components often include:

Hydrodynamic Models: Simulate water flow, which is fundamental for understanding pollutant dispersion in aquatic systems. fepbl.com

Chemical Fate and Transport Models: Predict how a chemical moves and transforms in water, sediment, and biota. fepbl.comepa.gov

Ecological Models: Assess the impact on organisms and food webs, including processes like bioaccumulation. researchgate.net

For a compound like Oleoyl-L-carnitine, which is water-soluble but also has a long, hydrophobic fatty acid tail (log Kow ≈ 4.2), an integrated model would be essential to predict its partitioning between water and sediment, its potential for bioaccumulation, and its ultimate ecological impact. caymanchem.com The development of such models requires interdisciplinary coordination to understand the compound's behavior across multiple environmental media (water, air, soil). epa.govthescipub.com

Exploration of New Application Domains based on Advanced Material Science

The unique amphiphilic structure of fatty acid-amine conjugates, combining a hydrophobic lipid tail with a polar, often charged, headgroup, makes them versatile building blocks for advanced materials. Research is actively exploring new applications beyond their traditional roles.

Oleoyl-L-carnitine and its analogues are being investigated for sophisticated biomedical applications. For instance, their interaction with membrane proteins is a key area of study. Oleoyl-L-carnitine has been identified as a potent inhibitor of the glycine (B1666218) transporter GlyT2, suggesting its potential as a lead compound for developing new analgesics. caymanchem.comnih.gov Furthermore, a series of synthetic long-chain alkyl acyl carnitine esters have been developed as potentially biodegradable cationic lipids for gene delivery. nih.gov Liposomes formulated with these lipids have shown promising transfection efficiency both in cell culture and in vivo, with performance comparable to the best cationic lipids currently available. nih.gov

In the realm of material science, fatty acid derivatives are being used to create novel functional materials. For example, pyrene-fatty acid conjugates can self-assemble into submicron particles that exhibit excimer fluorescence. acs.org When these particles are taken up by cells, their fluorescence shifts, allowing for real-time monitoring of their disruption and, consequently, drug release. acs.org This demonstrates the potential for creating "smart" drug delivery systems based on fatty acid conjugates.

Other potential applications for Oleoyl-L-carnitine chloride include its use in cosmetic formulations for skin hydration and anti-aging effects, and as a component in drug delivery systems to enhance the bioavailability of encapsulated drugs. chemimpex.com

Table 2: Emerging Applications of Fatty Acid-Amine Conjugates

| Application Domain | Specific Example | Function/Mechanism |

|---|---|---|

| Neurotherapeutics | Oleoyl-L-carnitine as a GlyT2 inhibitor. nih.gov | Allosteric inhibition of a key neurotransmitter transporter, leading to potential pain relief. elifesciences.org |

| Gene Therapy | Synthetic oleyl oleoyl (B10858665) carnitine esters (OOCE). nih.gov | Forms cationic liposomes that can complex with DNA and facilitate its delivery into cells. nih.gov |

| Drug Delivery & Monitoring | Pyrene-fatty acid conjugates. acs.org | Self-assembles into fluorescent particles that change emission upon disruption, signaling drug release. acs.org |

| Cosmeceuticals | Oleoyl-L-carnitine chloride. chemimpex.com | Utilized for potential skin moisturizing and anti-aging properties in cosmetic products. chemimpex.com |

Comparative Studies with Analogous Fatty Acid-Amine Conjugates and Their Environmental Implications

Understanding the biological and environmental effects of Oleoyl-L-carnitine is enhanced by comparative studies with other long-chain acylcarnitines (LCACs). frontiersin.org The length and saturation of the fatty acid chain significantly influence the molecule's properties and biological activity.

Metabolomic studies have shown that elevated plasma levels of various LCACs, including palmitoylcarnitine (B157527) (C16), stearoylcarnitine (B3060342) (C18:0), and oleoylcarnitine (B228390) (C18:1), are associated with cardiovascular diseases and heart failure. frontiersin.orgnih.govresearchgate.net Interestingly, the effects can be quite specific. For example, in patients with heart failure, levels of C2-AC (acetylcarnitine) and C18:1-AC (oleoylcarnitine) were significantly higher in those who also had pulmonary hypertension compared to those who did not. nih.gov This highlights that subtle structural differences between acylcarnitines can lead to distinct biological consequences.

From an environmental perspective, these structural differences are also critical. The properties of a fatty acid-amine conjugate, such as its water solubility, hydrophobicity, and biodegradability, will dictate its environmental fate. For example, the presence of a double bond in oleoylcarnitine, compared to its saturated analogue stearoylcarnitine, may make it more susceptible to oxidative degradation in the environment.

The potential for environmental pollutants to disrupt metabolic pathways is a significant concern. For example, prenatal exposure to phthalates, a class of endocrine-disrupting chemicals, has been shown to alter acylcarnitine profiles in both humans and mice, indicating a disruption in fatty acid metabolism. nih.gov While acylcarnitines themselves are natural metabolites, the introduction of synthetic, persistent fatty acid-amine conjugates into the environment could pose risks. Their amphiphilic nature gives them surfactant-like properties, which could lead to membrane disruption in aquatic organisms. A safety data sheet for Oleoyl-L-carnitine notes that while it is not classified as hazardous, an environmental hazard cannot be excluded in the event of unprofessional handling or disposal, and large quantities should not be allowed to reach ground or water systems. caymanchem.com Further comparative ecotoxicological studies are needed to fully assess the risks associated with this class of compounds.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing the molecular structure and purity of Einecs 261-230-7?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) for structural confirmation and purity assessment. Validate findings by cross-referencing spectral data with computational simulations (e.g., density functional theory) and certified reference materials. Ensure instrument calibration using standardized protocols (e.g., USP guidelines) .

Q. How can researchers establish baseline physicochemical properties (e.g., solubility, melting point) of this compound under controlled laboratory conditions?

- Methodological Answer : Use differential scanning calorimetry (DSC) for melting point determination and gravimetric analysis for solubility profiling across solvents (e.g., water, ethanol, DMSO). Conduct triplicate trials to assess reproducibility, and document environmental variables (temperature, humidity) to contextualize results .

Q. What are the standard protocols for synthesizing this compound at laboratory scale, and how can reaction yields be optimized?

- Methodological Answer : Follow peer-reviewed synthetic routes (e.g., catalytic hydrogenation or Grignard reactions), adjusting stoichiometric ratios and catalyst loadings systematically. Monitor reaction progress via thin-layer chromatography (TLC) and optimize conditions (temperature, pH) using design-of-experiment (DoE) frameworks .

Advanced Research Questions

Q. How should researchers design experiments to investigate the catalytic mechanisms of this compound in heterogeneous reactions while controlling for surface contamination?

- Methodological Answer : Employ surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM) to characterize catalyst surfaces pre- and post-reaction. Use inert atmosphere gloveboxes to minimize contamination and integrate kinetic isotope effects (KIE) studies to elucidate reaction pathways .

Q. What statistical frameworks are most effective for resolving contradictions in published data on the thermodynamic stability of this compound?

- Methodological Answer : Apply meta-analysis tools (e.g., random-effects models) to aggregate datasets from diverse studies, accounting for measurement uncertainties and experimental biases. Perform sensitivity analyses to identify outliers and validate findings using ab initio molecular dynamics simulations .

Q. How can researchers isolate and quantify degradation byproducts of this compound under accelerated aging conditions?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) to detect trace degradation products. Design stress-testing protocols (e.g., elevated temperature, UV exposure) aligned with ICH Q1A guidelines, and quantify degradation kinetics via Arrhenius modeling .

Q. What strategies mitigate interference from matrix effects when analyzing this compound in complex environmental samples?

- Methodological Answer : Implement matrix-matched calibration standards and isotope dilution techniques (e.g., deuterated internal standards) to correct for ion suppression/enhancement in mass spectrometry. Validate recovery rates (>85%) using spiked samples and perform principal component analysis (PCA) to identify confounding variables .

Methodological Considerations

- Experimental Reproducibility : Document all parameters (equipment settings, reagent batches, ambient conditions) to enable replication. Use open-source platforms like Zenodo for raw data sharing .

- Data Contradiction Analysis : Cross-validate conflicting results via collaborative interlaboratory studies and transparent error reporting (e.g., expanded uncertainty budgets) .

- Literature Review Rigor : Search multidisciplinary databases (SciFinder, PubMed, Scopus) with Boolean operators to capture all relevant studies. Track citation networks to identify foundational works .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.